molecular formula C13H9NOS B14673910 9-Methyl-3H-phenothiazin-3-one CAS No. 33209-95-9

9-Methyl-3H-phenothiazin-3-one

Cat. No.: B14673910
CAS No.: 33209-95-9
M. Wt: 227.28 g/mol
InChI Key: WEDGFIAYDBGSJY-UHFFFAOYSA-N
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Description

9-Methyl-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound is characterized by a tricyclic structure with a sulfur and nitrogen atom in the central ring, and a methyl group attached to the ninth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization and chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3H-phenothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.

Common Reagents and Conditions

Major Products Formed

    Sulfoxides and sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted phenothiazines: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of 9-Methyl-3H-phenothiazin-3-one involves its role as a photocatalyst. It absorbs light energy and facilitates the transfer of electrons, leading to the formation of reactive oxygen species (ROS) that can oxidize sulfides to sulfoxides . The compound’s structure allows it to interact with various molecular targets and pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound of the phenothiazine family.

    Chlorpromazine: A well-known antipsychotic drug.

    Promethazine: Used as an antihistamine and antiemetic.

Uniqueness

9-Methyl-3H-phenothiazin-3-one is unique due to its specific substitution pattern and its ability to act as a photocatalyst. This property distinguishes it from other phenothiazine derivatives, which may not exhibit the same level of photocatalytic activity.

Properties

CAS No.

33209-95-9

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

9-methylphenothiazin-3-one

InChI

InChI=1S/C13H9NOS/c1-8-3-2-4-11-13(8)14-10-6-5-9(15)7-12(10)16-11/h2-7H,1H3

InChI Key

WEDGFIAYDBGSJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC3=CC(=O)C=CC3=N2

Origin of Product

United States

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